molecular formula C21H24F3N B1228361 Fluotracen

Fluotracen

Cat. No.: B1228361
M. Wt: 347.4 g/mol
InChI Key: JTAJFHGSVCEPKC-IFXJQAMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluotracen is a complex organic compound with a molecular formula of C21H24F3N and a molecular weight of 347.4 g/mol. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a dihydroanthracene moiety, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of Fluotracen involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dihydroanthracene core: This step involves the reduction of anthracene to form the dihydroanthracene core.

    Introduction of the trifluoromethyl group: This is typically achieved through a Friedel-Crafts alkylation reaction using a trifluoromethylating agent.

    Attachment of the propan-1-amine side chain: This step involves the reaction of the dihydroanthracene derivative with N,N-dimethylpropan-1-amine under suitable conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Fluotracen undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Fluotracen has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Fluotracen involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain .

Comparison with Similar Compounds

Fluotracen can be compared with other similar compounds such as:

    N,N-dimethyl-3-(trimethoxysilyl)propylamine: This compound has a similar amine group but differs in its overall structure and functional groups.

    Fluoxetine hydrochloride: Known for its antidepressant properties, fluoxetine has a similar amine structure but includes a phenoxy group instead of a dihydroanthracene moiety.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24F3N

Molecular Weight

347.4 g/mol

IUPAC Name

N,N-dimethyl-3-[(9R,10S)-10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine

InChI

InChI=1S/C21H24F3N/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3/t14-,19+/m0/s1

InChI Key

JTAJFHGSVCEPKC-IFXJQAMLSA-N

Isomeric SMILES

C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)[C@@H](C3=CC=CC=C13)CCCN(C)C

Canonical SMILES

CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C

Synonyms

9,10-dihydro-N,N-10-trimethyl-2- (trifluoromethyl)-9-anthracenepropanamine
fluotracen
fluotracen hydrochloride, (cis-(+-))-isomer
SK and F 28175
SK and F-28175
SKF 28175

Origin of Product

United States

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